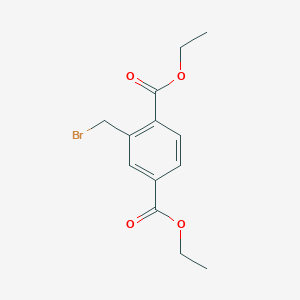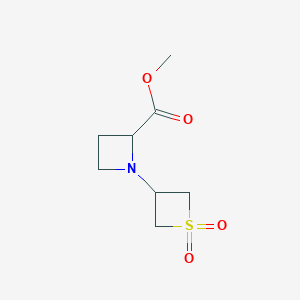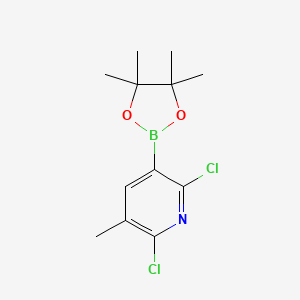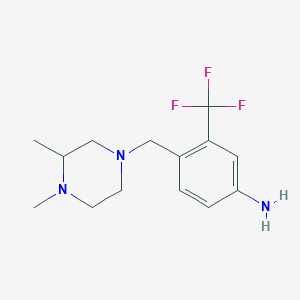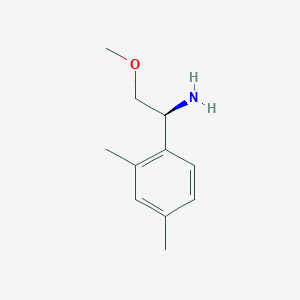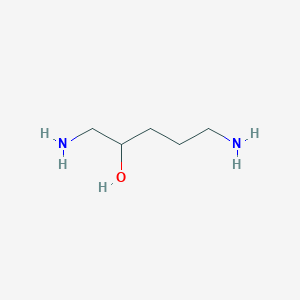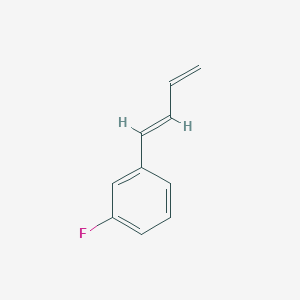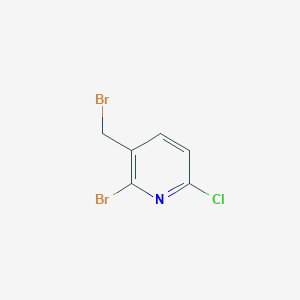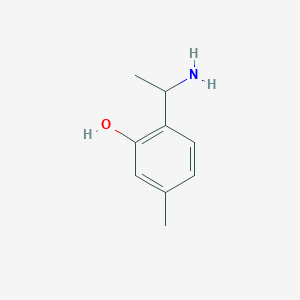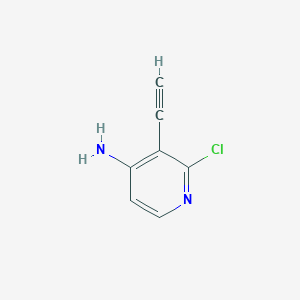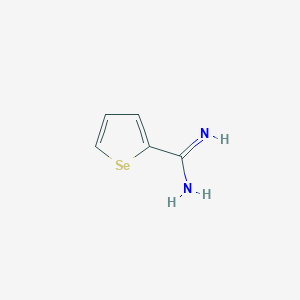
(4-(1-Methylpiperidin-4-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Methylpiperidin-4-yl)phenyl)methanol is a chemical compound that features a piperidine ring substituted with a phenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpiperidin-4-yl)phenyl)methanol typically involves the reaction of 4-(1-Methylpiperidin-4-yl)phenyl) with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the piperidine nitrogen attacks the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4-(1-Methylpiperidin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: (4-(1-Methylpiperidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(1-Methylpiperidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-(1-Methylpiperidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (4-(1-Methylpiperidin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
(1-Methylpiperidin-4-yl)methanol: Similar structure but lacks the phenyl group.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Contains an ether linkage instead of a direct bond between the piperidine and phenyl groups.
(1-Methyl-4-piperidinyl)(diphenyl)methanol: Contains two phenyl groups attached to the piperidine ring.
Uniqueness
(4-(1-Methylpiperidin-4-yl)phenyl)methanol is unique due to the presence of both a piperidine ring and a phenyl group, which can confer specific binding properties and biological activities. This combination of structural features makes it a valuable compound for research and development in various fields.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
[4-(1-methylpiperidin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H19NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
InChIキー |
ORYRAFHPTSQHKQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


